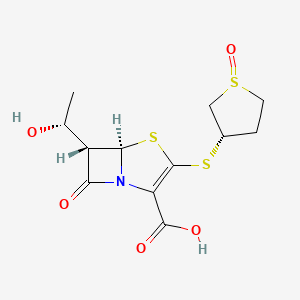
Sulopenem
Overview
Description
Sulopenem is an orally bioavailable, broad-spectrum penem β-lactam antibiotic. It is being developed for the treatment of infections caused by multi-drug resistant bacteria . Unlike some other antibiotics, this compound is available in both oral and intravenous formulations.
Scientific Research Applications
Clinical Medicine: Treating urinary tract infections (UTIs) caused by fluoroquinolone-resistant bacteria.
Microbiology: Studying drug-resistant Gram-negative and Gram-positive bacteria.
Economic Impact: Addressing the clinical and economic burden of multi-drug resistant pathogens, potentially reducing hospitalization rates.
Mechanism of Action
Sulopenem exerts its effects by inhibiting bacterial cell wall synthesis. It targets enzymes involved in peptidoglycan formation, disrupting bacterial growth and survival. The exact molecular targets and pathways are still under investigation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sulopenem’s β-lactam ring alkylates the serine residues of penicillin-binding protein (PBP), which inhibits peptidoglycan cross-linking . Due to its ionization and low molecular weight, this compound passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .
Cellular Effects
This compound is active against both Gram-negative and Gram-positive microorganisms . It has demonstrated in vitro activity against fluoroquinolone-resistant, extended spectrum β-lactamases (ESBL)-producing, multidrug-resistant (MDR) Enterobacterales .
Molecular Mechanism
The molecular mechanism of this compound involves the alkylation of the serine residues of penicillin-binding protein (PBP) by its β-lactam ring, which inhibits peptidoglycan cross-linking . This action disrupts the cell wall synthesis of bacteria, leading to cell death .
Temporal Effects in Laboratory Settings
It has been reported that the S isomer of CP-65,207, later developed as this compound, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .
Dosage Effects in Animal Models
It has been reported that this compound has been compared with carbapenems and cephalosporins in guinea pig and murine systemic and lung infection animal models .
Metabolic Pathways
It is known that this compound is available as an oral prodrug formulation, this compound etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active this compound .
Transport and Distribution
Due to its ionization and low molecular weight, this compound passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .
Subcellular Localization
It is known that due to its ionization and low molecular weight, this compound passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for sulopenem are proprietary information held by pharmaceutical companies. These methods typically involve multi-step processes, purification, and quality control to ensure high purity and safety.
Chemical Reactions Analysis
Types of Reactions: Sulopenem undergoes various chemical reactions, including:
- Hydrolysis of the β-lactam ring.
- Interaction with bacterial enzymes (such as penicillin-binding proteins) to inhibit cell wall synthesis.
Common Reagents and Conditions: Specific reagents and conditions used in this compound synthesis are confidential. the reactions likely involve catalysts, solvents, and temperature control.
Major Products: The primary product of this compound’s reactions is the active form of the compound, which effectively targets bacterial pathogens.
Comparison with Similar Compounds
While sulopenem is unique in its oral bioavailability and broad-spectrum activity, it shares similarities with other penem antibiotics. Notable similar compounds include meropenem, imipenem, and ertapenem.
properties
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869656 | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120788-07-0 | |
| Record name | Sulopenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of sulopenem?
A1: this compound, a thiopenem β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , , ] Similar to other β-lactams, it achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] this compound demonstrates strong affinities for various PBPs across different bacterial species, including those in Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Serratia marcescens, and even Pseudomonas aeruginosa, although it exhibits limited clinical efficacy against the latter. []
Q2: What are the downstream effects of this compound binding to PBPs?
A2: Binding of this compound to PBPs disrupts the cross-linking of peptidoglycan chains, a crucial step in maintaining bacterial cell wall integrity. [] This disruption compromises the structural integrity of the cell wall, leading to bacterial cell lysis and ultimately cell death. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they offer valuable information for their derivation. This compound is a (5R,6S)-6-(1(R)-hydroxyethyl)-2-[(cis-1-oxo-3-thiolanyl)thio]-2-penem-3-carboxylic acid. [] Based on this information, the molecular formula of this compound is C16H22N2O5S2, and its molecular weight is 386.48 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers primarily focus on the pharmacological and microbiological aspects of this compound and do not delve into detailed spectroscopic characterization.
A4: The provided research does not offer insights into the material compatibility and stability, catalytic properties and applications, or computational chemistry and modeling aspects of this compound.
Q5: How does the structure of this compound contribute to its activity?
A5: The thiopenem core structure of this compound, characterized by a sulfur atom replacing the carbon atom at position 1 of the β-lactam ring, plays a critical role in its broad-spectrum activity and stability against β-lactamases. [, ] The presence of a 1(R)-hydroxyethyl substituent at position 6 and a (cis-1-oxo-3-thiolanyl)thio side chain at position 2 are crucial for its interaction with PBPs and its antibacterial activity. [, ] Modifications to these structural features can significantly impact its potency and spectrum of activity. [, ]
Q6: What is known about the stability of this compound?
A6: this compound demonstrates remarkable stability compared to other β-lactams, particularly against hydrolysis by various β-lactamases produced by Gram-negative bacteria. [, , ] This stability is attributed to its thiopenem core structure and the specific substitutions on the β-lactam ring. [, ]
Q7: What formulation strategies are employed to improve the bioavailability of this compound?
A7: this compound is available in both intravenous and oral formulations. [, , ] The oral formulation of this compound, this compound etzadroxil, is a prodrug that is rapidly hydrolyzed to the active moiety, this compound, after absorption. [, ] This formulation often includes probenecid, an organic anion transporter inhibitor, which delays the renal excretion of this compound and enhances its bioavailability. [, , ] Probenecid co-administration increases the area under the curve (AUC) of this compound and extends the time above the minimum inhibitory concentration (MIC). [, ] Food intake can also positively impact this compound absorption. []
A7: The provided research primarily focuses on the pharmacological and microbiological aspects of this compound and does not offer detailed information on SHE regulations, dissolution and solubility, analytical method validation, or quality control and assurance.
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound exhibits a favorable pharmacokinetic profile characterized by good absorption after oral administration of the prodrug, this compound etzadroxil. [, , ] Co-administration of probenecid with this compound etzadroxil significantly increases this compound's AUC and prolongs its elimination half-life (t1/2). [, ]
Q9: What is the key PK/PD index that correlates with this compound's efficacy?
A9: The primary PK/PD index correlating with this compound efficacy is the time above MIC (T>MIC). [, , ] Achieving and maintaining sufficient drug concentrations above the MIC of the target pathogen is crucial for successful treatment outcomes. [, , ]
Q10: What is the spectrum of activity of this compound?
A10: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. [, , , , ] It demonstrates potent in vitro activity against clinically relevant pathogens, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis, and members of the Enterobacterales family, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , ]
Q11: What in vitro models have been used to evaluate the efficacy of this compound?
A11: Several in vitro models have been employed to evaluate the efficacy of this compound, including:
- Broth microdilution method: This standard method determines the minimum inhibitory concentration (MIC) of this compound against various bacterial isolates. [, , , , , , , ]
- Agar dilution method: This method is particularly useful for determining the MIC of this compound against anaerobic bacteria. [, ]
- Time-kill studies: These studies assess the rate and extent of bacterial killing by this compound over time. [, , ]
- One-compartment in vitro infection model: This dynamic model simulates human free-drug plasma concentration-time profiles and helps determine PK/PD relationships. []
- Hollow-fiber in vitro infection model: This model mimics in vivo conditions and is used to evaluate the potential for resistance development and assess the efficacy of this compound over clinically relevant time periods. []
Q12: What in vivo models have been used to assess the efficacy of this compound?
A12: The efficacy of this compound has been evaluated in various animal models of infection, including:
- Murine thigh models: These models are frequently used in early stages of drug development to assess the efficacy of antibiotics against a localized infection. []
- Murine systemic infection models: These models evaluate the efficacy of this compound against systemic infections caused by various pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. [, , ]
- Murine mixed infection models: These models are useful in evaluating the efficacy of this compound against polymicrobial infections, such as those involving Escherichia coli and Bacteroides fragilis. []
- Murine model of Bacillus anthracis infection: This model evaluates the potential of this compound as a medical countermeasure for anthrax infection. []
- Guinea pig lung infection model: This model assesses the efficacy of this compound against respiratory infections, specifically those caused by Klebsiella pneumoniae. []
Q13: Have there been any clinical trials conducted with this compound?
A13: Yes, multiple clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. [, , , ] These trials focused on treating uncomplicated urinary tract infections (uUTI) and complicated urinary tract infections (cUTI) caused by susceptible pathogens, including those resistant to other commonly used antibiotics like fluoroquinolones. [, , , ]
Q14: What are the known mechanisms of resistance to this compound?
A14: While this compound demonstrates excellent stability against many β-lactamases, some mechanisms can contribute to resistance:
- Production of certain β-lactamases: Some β-lactamases, while less common, can hydrolyze this compound, reducing its efficacy. []
- Porin mutations or decreased expression: Alterations in porins, outer membrane proteins that facilitate antibiotic entry, can hinder this compound's penetration into bacterial cells, leading to resistance. []
- Efflux pump overexpression: Overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, can decrease intracellular this compound concentrations, contributing to resistance. []
- Target site modifications: Mutations in PBPs can reduce their affinity for this compound, rendering the antibiotic less effective. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)
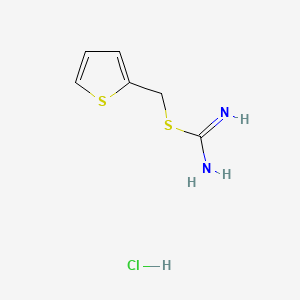
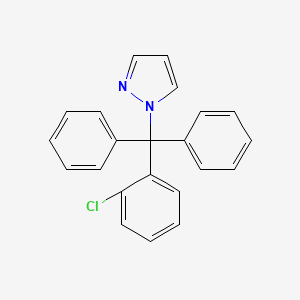

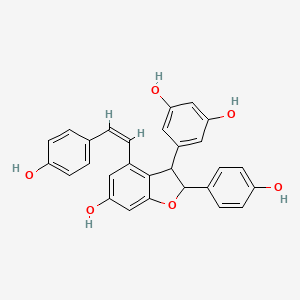

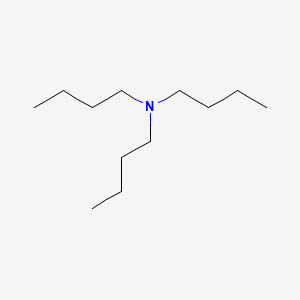

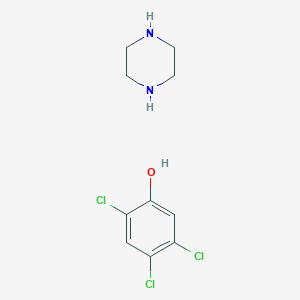


![6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione](/img/structure/B1682467.png)
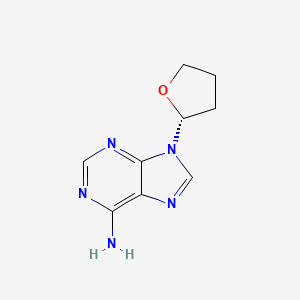
![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1682470.png)